molecular formula C23H28N2O6S2 B2869578 4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide CAS No. 863021-03-8

4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide

Cat. No. B2869578
CAS RN: 863021-03-8
M. Wt: 492.61
InChI Key: BIKKWYVCACEBGJ-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C23H28N2O6S2 and its molecular weight is 492.61. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrases

Sulfonamide compounds, including aromatic sulfonamides, have been extensively studied for their inhibitory effects on carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration, acid-base balance, and CO2 transport. For instance, Supuran, Maresca, Gregáň, and Remko (2013) discovered that specific aromatic sulfonamides exhibit nanomolar half-maximal inhibitory concentrations against several CA isoenzymes, highlighting their potential for therapeutic and investigative applications in understanding CA-related disorders (Supuran, Maresca, Gregáň, & Remko, 2013).

Stability and Inhibitory Activity of Thieno[1,3]oxazin-4-ones

In another study, Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, and Eger (1999) synthesized and evaluated a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones for their inhibitory activity toward human leukocyte elastase, demonstrating the chemical stability and potential biological relevance of these compounds. This type of research underscores the importance of structural modifications in enhancing the stability and activity of sulfonamide derivatives for biological applications (Gütschow et al., 1999).

Photophysical Properties and Stability

Research into the photophysical properties of sulfonamide compounds, such as those conducted by Padalkar, Lanke, Chemate, and Sekar (2015), further broadens our understanding of these chemicals. They explored the absorption, emission, and quantum yields of novel fluorescent triazole derivatives, providing insights into the potential use of sulfonamides in developing fluorescent markers for scientific and medical imaging (Padalkar, Lanke, Chemate, & Sekar, 2015).

Enzyme Inhibition for Therapeutic Targets

Additionally, sulfonamide derivatives have been synthesized and evaluated for their inhibition of various enzymes beyond carbonic anhydrases, showing potential as therapeutic agents. For example, Ulus, Yeşildağ, Tanc, Bülbül, Kaya, and Supuran (2013) synthesized novel acridine sulfonamide compounds and investigated their inhibitory activities against cytosolic carbonic anhydrase isoforms, revealing structure-activity relationships that could guide the design of enzyme inhibitors (Ulus et al., 2013).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S2/c1-4-24(5-2)33(29,30)22-13-7-18(8-14-22)23(26)25(20-15-16-32(27,28)17-20)19-9-11-21(12-10-19)31-6-3/h7-16,20H,4-6,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKKWYVCACEBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.